molecular formula C25H20ClNO2 B10795971 N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide

N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide

Cat. No.: B10795971
M. Wt: 401.9 g/mol
InChI Key: UANYQOUDIMIUKC-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide is a polycyclic aromatic compound featuring a naphthalene core substituted with a hydroxyl group, a 4-chlorophenyl group, and a phenylacetamide moiety. Its synthesis typically involves multicomponent condensation reactions, such as the coupling of β-naphthol, aldehydes, and acetamide derivatives under catalytic conditions . Key physicochemical properties include a melting point of 230°C and distinct intramolecular hydrogen bonding (N–H⋯O and O–H⋯O), which stabilize its crystal structure .

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO2/c26-20-13-10-19(11-14-20)25(27-23(29)16-17-6-2-1-3-7-17)24-21-9-5-4-8-18(21)12-15-22(24)28/h1-15,25,28H,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANYQOUDIMIUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide typically involves a multi-component reaction. One common method includes the condensation of 4-chlorobenzaldehyde, 2-naphthol, and acetamide in the presence of a catalyst such as nanocrystalline TiO2-HClO4 . This reaction is often carried out under solvent-free conditions to enhance efficiency and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in achieving higher yields and purity. Catalysts like ammonium acetate can also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide :
    This analogue substitutes the 4-chlorophenyl group with a m-tolyl (3-methylphenyl) group. The dihedral angle between the naphthalene and benzene rings is 78.32–84.70°, compared to 81.9° in the 4-chlorophenyl variant. This subtle difference influences molecular packing and hydrogen-bonding networks .
  • N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide :
    Lacking the chloro-substituent, this compound exhibits weaker intermolecular forces, reflected in a lower melting point (224–227°C vs. 230°C) .

Table 1: Crystallographic and Structural Parameters

Compound Dihedral Angle (°) Melting Point (°C) Key Functional Groups
Target Compound 81.9 230 4-Cl, 2-OH, phenylacetamide
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide 78.32–84.70 N/A 3-CH₃, 2-OH, acetamide
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide 81.54 224–227 Phenyl, 2-OH, acetamide

Physicochemical Properties

  • Melting Points :
    The target compound’s higher melting point (230°C) compared to N-substituted 2-phenylacetamides like 4b (82–83.5°C) and 4c (116–118.5°C) highlights the stabilizing role of the 4-chlorophenyl and hydroxyl groups.
  • Spectral Data : Infrared (IR) spectra of the target compound show peaks at 3394 cm⁻¹ (O–H stretch) and 1631 cm⁻¹ (C=O stretch), consistent with hydrogen bonding . In contrast, benzotriazole-containing analogues (e.g., 4b) exhibit additional peaks near 1521 cm⁻¹ (C=N stretch) .

Biological Activity

N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide, also known as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a hydroxynaphthalenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound involves several steps, often starting from readily available precursors such as 4-chlorobenzaldehyde and 2-hydroxynaphthalene. The reaction typically employs methods like acylation or reductive amination to form the final product.

Key Structural Features:

  • Molecular Formula: C22H22ClNO2
  • Molecular Weight: 366.87 g/mol
  • CAS Number: 66595-77-5

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (A549) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6kA5493.14 ± 0.29Induces apoptosis via mitochondrial pathway
Compound 6lA5490.46 ± 0.02Activates caspase-3, reduces Bcl-2 levels

These findings suggest that the compound may share similar mechanisms of action, potentially involving apoptosis induction and modulation of apoptotic proteins.

Inhibition of Heat Shock Protein 90 (Hsp90)

Another area of interest is the inhibition of heat shock protein 90 (Hsp90), a critical chaperone involved in protein folding and stability in cancer cells. Some analogs have shown submicromolar activity against Hsp90, indicating that this compound could be explored as a candidate for Hsp90 inhibition.

Case Studies

Several case studies have highlighted the biological implications of compounds within this class:

  • In Vitro Studies: In vitro assays demonstrated that certain benzamide derivatives can effectively inhibit cell growth in cancer models by disrupting cellular signaling pathways.
  • In Vivo Efficacy: Animal models treated with these compounds showed reduced tumor growth rates compared to control groups, underscoring their potential as therapeutic agents.

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